(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate
Description
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is a heterocyclic ester compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 5, linked via an ester bond to a 6-chloropyridine moiety at the 3-position. The methyl groups on the pyrazole enhance steric bulk and influence electronic properties, while the chlorine atom on pyridine may modulate reactivity and intermolecular interactions.
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-11(8(2)16(3)15-7)18-12(17)9-4-5-10(13)14-6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXARZZSXVJCESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate typically involves the reaction of 1,3,5-trimethylpyrazole with 6-chloronicotinic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol or aldehyde.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Structural Analogues
Compound A : 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (from )
- Structure : A pyrazole ring (3,5-dimethyl, 4-butyl-substituted) is connected to a pyridine-3-sulfonamide group, with a 4-chlorophenyl carbamoyl moiety.
- Key Differences: The pyridine in Compound A is sulfonamide-linked rather than ester-linked. The chlorine substituent is on the phenyl ring (para position) instead of the pyridine.
- Synthesis : Prepared via reaction of 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide with 4-chlorophenyl isocyanate, yielding 76% efficiency .
- Spectroscopic Data :
- IR peaks: 1726 cm⁻¹ (C=O stretch), 1164 cm⁻¹ (SO₂ symmetric stretch).
- ¹H-NMR: δ 7.36 (s, 4H, aromatic), 8.96 (d, pyridine H-6).
Compound B : 6-(4-(1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (from )
- Structure: Integrates pyrazole, tetrazole, pyrimidinone, and coumarin moieties.
- Key Differences: The pyrazole is fused with a tetrazole ring and coupled to a coumarin-containing pyrimidinone. Lacks the ester linkage and chloropyridine group.
- Functional Implications : The coumarin unit introduces fluorescence properties, while the tetrazole enhances metabolic stability.
Compound C : (2S)-(+)-5-(1,3,5-Trimethylpyrazol-4-yl)-2-(dimethylamino)tetralin (from )
- Structure: A tetralin system substituted with 1,3,5-trimethylpyrazol-4-yl and dimethylamino groups.
- Key Differences: The pyrazole is part of a polycyclic system (tetralin) rather than ester-linked to pyridine.
- Commercial Availability : Priced at $5,000/0.1 g (MFCD08669663) .
Comparative Data Table
Key Research Findings
- Steric Considerations : The 1,3,5-trimethylpyrazole group in both the target compound and Compound C creates significant steric hindrance, which may influence binding to biological targets or catalytic sites.
- Functional Group Diversity: Compound B’s coumarin-pyrimidinone system suggests photophysical applications absent in the chloropyridine-based target compound.
Biological Activity
(1,3,5-Trimethylpyrazol-4-yl) 6-chloropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and pyridine rings. The general synthetic route includes:
- Preparation of 6-chloropyridine-3-carboxylic acid : This is achieved through chlorination and carboxylation of pyridine derivatives.
- Formation of the pyrazole ring : This is done by reacting suitable hydrazines with appropriate carbonyl compounds.
- Esterification : The final step involves esterification to form the desired carboxylate.
Anticancer Properties
Research indicates that derivatives of (1,3,5-trimethylpyrazol) can exhibit notable anticancer activities. For instance, compounds similar to this compound have shown effectiveness against various human cancer cell lines including breast (MCF-7), colon (SW480), and lung (A549) carcinomas.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induction of apoptosis |
| Similar Pyrazole Derivative | SW480 | 12 | G2/M cell cycle arrest |
| Similar Pyrazole Derivative | A549 | 10 | Apoptosis via caspase activation |
The mechanism of action for these compounds often involves inducing apoptosis through various pathways including the activation of caspases and cell cycle arrest at the G2/M phase .
Anti-inflammatory Effects
In addition to anticancer properties, some studies suggest that compounds with pyrazole rings can serve as anti-inflammatory agents. They may inhibit tumor necrosis factor-alpha (TNFα), which plays a crucial role in inflammation and autoimmune diseases. The modulation of TNFα activity has been linked to therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives revealed that substituents at the C-4 position significantly enhance biological activity. The compound this compound was among those tested and demonstrated promising results in inhibiting tumor growth in xenograft models.
Case Study 2: Inflammation Modulation
Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in an animal model of arthritis. The results indicated a reduction in joint swelling and inflammatory markers in subjects treated with this compound compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
